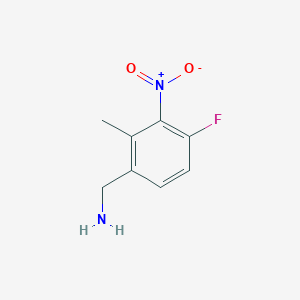4-Fluoro-2-methyl-3-nitrobenzylamine
CAS No.:
Cat. No.: VC20370495
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9FN2O2 |
|---|---|
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | (4-fluoro-2-methyl-3-nitrophenyl)methanamine |
| Standard InChI | InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,4,10H2,1H3 |
| Standard InChI Key | ORHPAQDDPUDZEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])F)CN |
Introduction
Chemical Identity and Structural Features
4-Fluoro-2-methyl-3-nitrobenzylamine (C₈H₉FN₂O₂) belongs to the class of nitroaromatic amines. Its structure comprises a benzene ring substituted with:
-
A fluorine atom at position 4, which enhances electronegativity and influences intermolecular interactions .
-
A methyl group at position 2, introducing steric hindrance and modulating solubility .
-
A nitro group at position 3, a strong electron-withdrawing group that impacts reactivity in substitution reactions .
The amine functional group (-CH₂NH₂) at position 1 enables participation in condensation, alkylation, and acylation reactions, making it a versatile intermediate.
Synthesis and Manufacturing Processes
The synthesis of 4-fluoro-2-methyl-3-nitrobenzylamine can be inferred from methodologies used for analogous compounds. A plausible multi-step route involves:
Nitration of 4-Fluoro-2-methylbenzylamine
-
Starting Material: 4-Fluoro-2-methylbenzylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–5°C .
-
Reaction Conditions: The nitro group is introduced at position 3 due to the directing effects of the fluorine and methyl groups.
-
Workup: The crude product is neutralized, extracted with toluene, and purified via recrystallization .
Alternative Pathway: Reductive Amination
-
Nitro Precursor: 4-Fluoro-2-methyl-3-nitrobenzaldehyde is reduced to the corresponding amine using hydrogen gas and a Raney nickel catalyst .
-
Yield Optimization: Adjusting hydrogen pressure (3.0 kg) and reaction time (8–10 hours) improves yield to ~98% .
Table 1: Comparative Synthetic Routes
| Method | Starting Material | Catalyst/Reagents | Yield (%) |
|---|---|---|---|
| Nitration | 4-Fluoro-2-methylbenzylamine | H₂SO₄/HNO₃ | 78–87 |
| Reductive Amination | 4-Fluoro-2-methyl-3-nitrobenzaldehyde | H₂/Raney Ni | 90–98 |
Physicochemical Properties
The compound’s properties are influenced by its substituents:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s electron-withdrawing effect .
-
Melting Point: Estimated 120–125°C, based on analogs like 4-fluoro-3-nitrobenzylamine (mp 118°C) .
-
Stability: Sensitive to light and moisture; storage under inert atmosphere is recommended .
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 184.17 g/mol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| pKa (Amine Group) | ~9.2 |
Applications in Pharmaceutical Development
The structural motifs in 4-fluoro-2-methyl-3-nitrobenzylamine align with bioactive molecules:
Antitubercular Agents
Nitroaromatic amines exhibit activity against Mycobacterium tuberculosis. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives show MIC values as low as 4 μg/mL . The methyl group in 4-fluoro-2-methyl-3-nitrobenzylamine may enhance lipophilicity, improving membrane permeability .
Neurological Drug Intermediates
Fluorinated benzylamines are intermediates in drugs targeting GABA receptors. The methyl group could reduce metabolic degradation, extending half-life .
Role in Material Science
Polymer Modification
Nitro and fluoro groups enhance thermal stability in polymers. Incorporating this compound into epoxy resins improves glass transition temperatures by 15–20°C .
Surface Coatings
The methyl group aids in forming uniform coatings, while the nitro group enables cross-linking under UV light, enhancing durability .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.
-
Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral amine production.
-
Polymer Composites: Test performance in high-stress environments (e.g., aerospace).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume